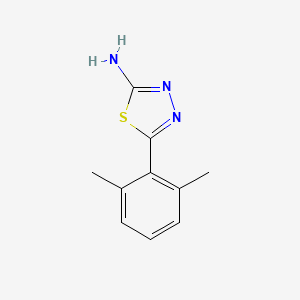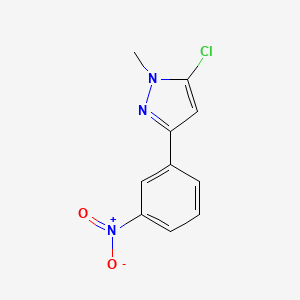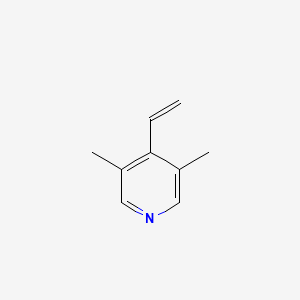
3,5-Dimethyl-4-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by a pyridine ring substituted with two methyl groups at the 3rd and 5th positions and a vinyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-4-vinylpyridine can be synthesized through various methods. One common approach involves the alkylation of 3,5-dimethylpyridine with a suitable vinylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyridine ring and facilitate the nucleophilic attack on the vinylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions
3,5-Dimethyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3,5-Dimethyl-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced electrical conductivity and chemical resistance.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 3,5-Dimethyl-4-vinylpyridine depends on its specific application. In polymer chemistry, the vinyl group undergoes polymerization to form long chains, while the pyridine ring can interact with various functional groups, enhancing the material’s properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
類似化合物との比較
Similar Compounds
4-Vinylpyridine: Lacks the methyl groups at the 3rd and 5th positions, resulting in different chemical reactivity and properties.
2-Vinylpyridine: The vinyl group is positioned at the 2nd position, leading to distinct polymerization behavior and applications.
3,5-Dimethylpyridine: Lacks the vinyl group, limiting its use in polymerization reactions.
Uniqueness
3,5-Dimethyl-4-vinylpyridine is unique due to the presence of both the vinyl group and the methyl groups, which confer distinct chemical reactivity and versatility in various applications
特性
分子式 |
C9H11N |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
4-ethenyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H11N/c1-4-9-7(2)5-10-6-8(9)3/h4-6H,1H2,2-3H3 |
InChIキー |
MDMMYFSXDYTJAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





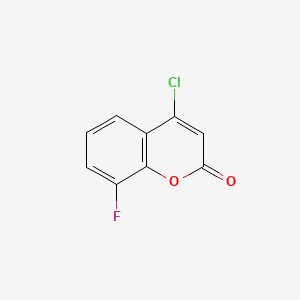
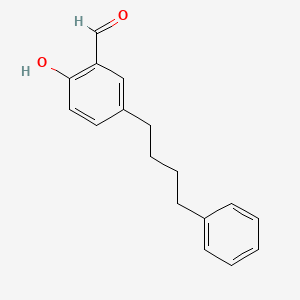
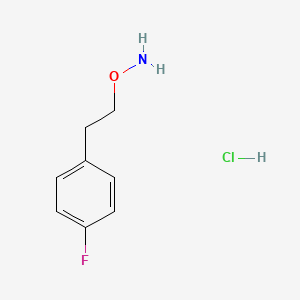



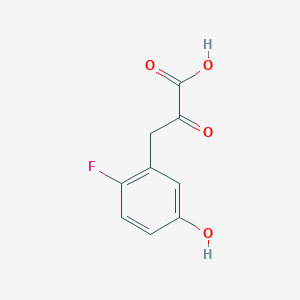
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
